羟基氟桂利嗪

描述

Synthesis Analysis

Hydroxy Flunarizine is synthesized through the metabolism of flunarizine, which involves oxidative N-dealkylation and aromatic hydroxylation processes. A significant pathway in humans is the aromatic hydroxylation to hydroxy-FLUN, which then undergoes glucuronidation. This metabolic pathway highlights the transformation of flunarizine into hydroxy flunarizine within the liver, showcasing a species-specific metabolic profile that varies between rats, dogs, and humans (Lavrijsen et al., 1992).

Molecular Structure Analysis

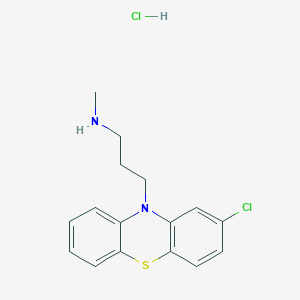

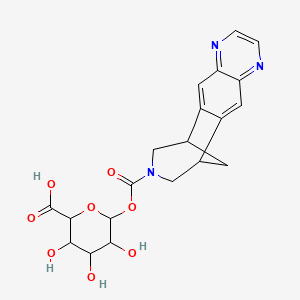

The molecular structure of Hydroxy Flunarizine is characterized by the presence of hydroxyl groups resulting from the aromatic hydroxylation of flunarizine. This modification significantly impacts the drug's pharmacological properties. The structure is further analyzed through methods like RP-HPLC, which aids in identifying and quantifying the presence of hydroxy flunarizine in biological samples, demonstrating its distinct molecular identity from flunarizine (Zhao Xiaoya, 2012).

科学研究应用

不同物种的代谢途径:羟基氟桂利嗪是氟桂利嗪在人和雌性大鼠中体外代谢的主要代谢物,由肉桂酰部分苯环的芳香族羟基化产生。这与在雄性大鼠中观察到的代谢形成对比,在雄性大鼠中,氧化 N-脱烷基化是主要途径 (Lavrijsen 等,1992)。

抑制血管收缩:氟桂利嗪,包括其羟基衍生物,表现出抑制血栓素刺激的大鼠血小板介质诱导的血管收缩的能力。这种抑制作用归因于其作为钙离子通道阻滞剂的作用 (De Clerck & Nueten,1983)。

神经保护作用:氟桂利嗪在各种脑缺血模型中显示出神经保护作用。它可以通过阻断神经元细胞中的 Ca++ 和 Na+ 通道来保护大脑免受功能性和结构性神经元损伤,从而帮助防止细胞死亡 (Pauwels,Leysen & Janssen,1991)。

儿童偏头痛的预防:氟桂利嗪可有效减少儿童偏头痛发作的频率和持续时间。它被认为是儿童偏头痛的有效且安全的治疗选择 (Sorge 等,1988)。

对心脏钾电流的影响:氟桂利嗪,包括其羟基衍生物,已被确定为心脏 hERG 钾电流的有效抑制剂。了解这一作用对于了解其对心脏功能和潜在副作用的影响非常重要 (Trepakova,Dech & Salata,2006)。

外周血管疾病的治疗:氟桂利嗪和羟基氟桂利嗪改善了健康受试者和血管疾病患者的血流,表明它们在治疗外周血管疾病方面很有用 (De Crée 等,1979)。

对丙型肝炎的抗病毒潜力:氟桂利嗪显示出以基因型依赖性方式抑制丙型肝炎病毒细胞进入的能力,表明其作为丙型肝炎联合疗法组成部分的潜力 (Perin 等,2015)。

安全和危害

未来方向

Published Flunarizine trials predate the recommended endpoints for evaluating migraine prophylaxis drugs, hence the lack of an adequate assessment for these endpoints6. Further, modern-day, large‐scale studies would be valuable in re-evaluating the efficacy of Flunarizine for the treatment of migraines, offering additional insights into its potential benefits6.

属性

IUPAC Name |

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXUYRMIOAMIE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Flunarizine | |

CAS RN |

100551-77-7 | |

| Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)